molecular formula C8H8N4 B1199610 4-Hydrazinoquinazoline CAS No. 36075-44-2

4-Hydrazinoquinazoline

Cat. No. B1199610
CAS RN: 36075-44-2
M. Wt: 160.18 g/mol
InChI Key: QVKNQXCOGYNFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Hydrazinoquinazoline and its derivatives involves several key methodologies. A common approach includes the base-catalyzed hydrazination-type reaction followed by cyclization, which yields products in good to excellent yields. For instance, the synthesis of 1,2,4-triazolines from α-isocyano esters/amides and azodicarboxylates through a cascade of base-catalyzed hydrazination and subsequent cyclization is reported to achieve 75-99% yields (Monge et al., 2011).

Molecular Structure Analysis

The molecular structure of 4-Hydrazinoquinazoline derivatives has been elucidated using various spectroscopic techniques. An efficient synthesis leading to a series of pyridazino[4,3-c:5,6-c′]diquinolines was achieved via the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, with their structures confirmed by IR, NMR, mass spectral data, and elemental analysis (Mostafa et al., 2022).

Chemical Reactions and Properties

4-Hydrazinoquinazoline participates in heterocyclization reactions with dicarboxylic acid anhydrides under mild conditions to synthesize hydrazidoacids. These reactions can lead to tandem transformations, including dehydration of intermediate hydrazidoacids and formation of imidoaminic structures or triazoloquinazolines through Dimroth-like rearrangement (Karpenko & Kovalenko, 2006).

Physical Properties Analysis

The physical properties of 4-Hydrazinoquinazoline derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure and substitution patterns. These properties are crucial for their applicability in further chemical reactions and potential applications in material science or pharmacology. However, specific studies focusing on the comprehensive physical properties of 4-Hydrazinoquinazoline derivatives are not directly reported in the available literature.

Chemical Properties Analysis

The chemical properties of 4-Hydrazinoquinazoline, including its reactivity with various reagents and its behavior in different chemical environments, are foundational for its use in synthesizing a wide range of heterocyclic compounds. Its reactions with derivatives of 1,3-cyclanediones, for example, result in the formation of hydrazinomethylene and 1-hydrazinoethylidene derivatives, showcasing its versatile reactivity (Strakov et al., 1996).

Scientific Research Applications

  • Synthesis of Derivatives and Compounds : 4-Hydrazinoquinazoline has been utilized in the synthesis of various derivatives, demonstrating its versatility as a building block in organic chemistry. For instance, it has been used in the synthesis of 2-Thio[1,2,4]triazolo[1,5-c]quinazoline and its derivatives, showcasing a facile in situ Dimroth-like rearrangement (Karpenko et al., 2006).

  • Tautomerism Studies : Studies on the tautomerism of 4-hydrazinoquinazoline have been conducted, providing insights into its geometry, thermodynamic parameters, and the effect of solvents on tautomeric equilibria (Sergeieva et al., 2014).

  • Interaction with Other Chemicals : Research has explored the interactions of 4-hydrazinoquinazoline with other chemicals like dicarboxylic acid anhydrides and acetylacetone, leading to the formation of various novel compounds (Karpenko & Kovalenko, 2007).

  • Antimicrobial and Surface Active Properties : Some studies have investigated the antimicrobial and surface active properties of compounds synthesized from 4-hydrazinoquinazoline, indicating its potential in pharmaceutical applications (Amine, Aly, & El‐Sayed, 2006).

  • Toxicity and Antioxidant Activity : Research on the toxicity and antioxidant activity of 4-hydrazinoquinazoline derivatives has shown that they exhibit low to moderate toxicity and promising antioxidant properties, making them relevant for further pharmacological studies (Romanenko & Kozyr, 2022).

  • Applications in Glycan Analysis : 4-Hydrazinoquinazoline has been used as a reactive matrix for the analysis of glycans using MALDI MS, demonstrating improved detection sensitivity for both neutral and sialylated glycans (Ling, Yu, & Ding, 2021).

Safety And Hazards

4-Hydrazinoquinazoline is intended for research and development use only. It is not recommended for medicinal use .

Future Directions

4-Hydrazinoquinazoline has been successfully applied for the analysis of glycans released from glycoproteins and human serum . It can be used for the routine analysis of glycans by MALDI MS due to its simple use, great reproducibility, and enhanced detection of both neutral and sialylated glycans . This suggests potential future directions in glycan analysis.

properties

IUPAC Name

quinazolin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKNQXCOGYNFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189660
Record name 4-Hydrazinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinoquinazoline

CAS RN

36075-44-2
Record name 4-Hydrazinoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036075442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydrazinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinoquinazoline
Reactant of Route 2
4-Hydrazinoquinazoline
Reactant of Route 3
Reactant of Route 3
4-Hydrazinoquinazoline
Reactant of Route 4
Reactant of Route 4
4-Hydrazinoquinazoline
Reactant of Route 5
4-Hydrazinoquinazoline
Reactant of Route 6
Reactant of Route 6
4-Hydrazinoquinazoline

Citations

For This Compound
153
Citations
L Ling, S Yu, C Ding - Analyst, 2021 - pubs.rsc.org
… In this study, we report that 4-hydrazinoquinazoline (4-HQ), a commercially available reagent, could act as a reactive matrix for both neutral and sialylated glycans. After optimizing the …
Number of citations: 3 pubs.rsc.org
MA El-Hashash, SA Rizk, FA El-Bassiouny… - Global Journal of …, 2012 - ncbi.nlm.nih.gov
… The reactions of 2-ethoxy-4-hydrazinoquinazoline 2 with diethyl oxalate and ethyl … D-pentoses with 4-hydrazinoquinazoline and the screening of their antimicrobial potentials. …
Number of citations: 11 www.ncbi.nlm.nih.gov
SI Kovalenko, OV Karpenko - Proc. The 10-th International …, 2006 - researchgate.net
… Earlier we reported that interaction of 4hydrazinoquinazoline (1) with aliphatic anhydrides is not obvious. Thus, usage of the acetic acid led to the N,N’-diacetyl compound 2 whereas …
Number of citations: 2 www.researchgate.net
YAM El-Badry, E Nassar… - European Journal of …, 2016 - eurjchem.com
Treatment of chloroquinazoline (2) with primary amines (2-aminothiazoles and sulpha drugs) and secondary amines (morpholine, piperidine, and piperazine) furnished 4-substituted …
Number of citations: 2 eurjchem.com
RA Bowie, DA Thomason - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… triazole (I) was also shown to take place by treatment of 4-hydrazinoquinazoline with hydrazine hydrate, suggesting that the hydrazino-derivative could be an intermediate in the …
Number of citations: 6 pubs.rsc.org
장세은, 황효진, 김정권 - 한국분석과학회학술대회, 2022 - dbpia.co.kr
In this study, modifications of saccharides (monosaccharides, disaccharides, trisaccharides, and commercial oligosaccharide product) were performed using 4-Hydrazinoquinazoline (4-…
Number of citations: 0 www.dbpia.co.kr
FAM Mohamed, BBZ Mazhari… - Journal of the …, 2023 - search.ebscohost.com
… In this research, 4-hydrazinoquinazoline (4) reacted with ethyl acetoacetate in boiling ethanol it gives ethyl 3-oxobutanoate quinazolin-4-ylhydrazone (5). Cyclization of the compound (5…
Number of citations: 2 search.ebscohost.com
YV Martynenko, MS Kazunin, IS Nosulenko, GG Berest… - 2018 - dspace.zsmu.edu.ua
… A synthetic method for (3H-quinazoline-4-ylidene)hydrazides N-protected aminoacids, which was based on interaction of 4-hydrazinoquinazoline with “activated” N-protected …
Number of citations: 3 dspace.zsmu.edu.ua
MM Burbulienė, R Mažeikaitė, L Rekovič… - …, 2015 - search.ebscohost.com
… or ethyl bromoactate gave the corresponding 4-S-substituted derivatives, which in the reaction with hydrazine hydrate afforded 2-methylthio-4-hydrazinoquinazoline. Methyl (2-…
Number of citations: 0 search.ebscohost.com
GM Coppola, GE Hardtmann - The Journal of Organic Chemistry, 1974 - ACS Publications
… When 4-hydrazinoquinazoline (1) was allowed to react with carbon disulfide under the same conditions, we observed that the expected [4,3-c]triazoloquinazoline (4) was …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.